molecular formula C7H9NOS B8778818 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci)

4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci)

Cat. No.: B8778818
M. Wt: 155.22 g/mol
InChI Key: ZNCIEQFZRKIVOL-UHFFFAOYSA-N
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Description

4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) is a chemical compound with the molecular formula C7H9NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde group on the thiazole ring.

Industrial Production Methods

Industrial production of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: 4-Thiazolecarboxylic acid,5-(1-methylethyl)-(9ci)

    Reduction: 4-Thiazolecarbinol,5-(1-methylethyl)-(9ci)

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolecarboxaldehyde, 4,5-dimethyl-
  • 2-Thiazolecarboxaldehyde, 5-methyl-
  • 4-Thiazolecarboxaldehyde, 5-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]-

Uniqueness

4-Thiazolecarboxaldehyde,5-(1-methylethyl)-(9ci) is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

5-propan-2-yl-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)8-4-10-7/h3-5H,1-2H3

InChI Key

ZNCIEQFZRKIVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CS1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.8 g (37 mmol) of 5-isopropyl-thiazole-4-carboxylic acid methyl ester (J. Chem. Soc., Perkin Trans. 1, 1982:159-164) in CH2Cl2 (120 mL) was cooled to −78° C. under nitrogen and treated dropwise with DIBAL (37 mL of 1.0 M in CH2Cl2; 37 mmol). The mixture was stirred at low temperature for 45 minutes and then treated with another 20 mL of DIBAL. The solution was stirred for 1 hour at −78° C. H2O was added, and the mixture was extracted with EtOAc (3×150 mL). The combined extracts were washed with brine, dried (MgSO4), and concentrated. Chromatography of the residue over silica gel, eluting with 2:1 hexane:EtOAc, gave the title compound.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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